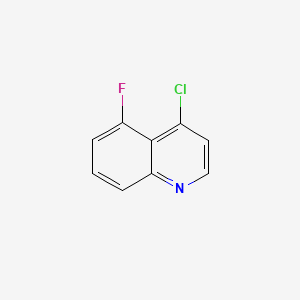

4-Chloro-5-fluoroquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIKKKLIBMNUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677799 | |

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229037-03-9 | |

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 5 Fluoroquinoline and Its Analogues

Classical Condensation and Cyclization Reactions for Quinolone Core Construction

The fundamental architecture of the quinoline (B57606) ring is most frequently assembled through cyclization reactions that form the pyridine (B92270) portion of the bicyclic system. Several classical methods remain highly relevant, particularly when starting with halogenated benzene (B151609) derivatives.

The Friedländer synthesis is a straightforward and efficient method for generating quinoline derivatives. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The initial step is typically a base- or acid-catalyzed aldol (B89426) condensation, followed by intramolecular cyclization and dehydration to form the quinoline ring.

Two primary mechanisms are proposed: one begins with an aldol reaction followed by Schiff base formation, while the other starts with Schiff base formation followed by an intramolecular aldol-type cyclization. A significant limitation of the classical Friedländer reaction is the often-limited availability of the required 2-aminoaryl aldehyde/ketone precursors.

Modern variants have focused on expanding the reaction's scope and improving conditions. Catalysis has been a major area of development, with Lewis acids, Brønsted acids, iodine, and various metal catalysts being employed to enhance yields and shorten reaction times. nih.gov For instance, nanocatalysts and solvent-free conditions using recyclable catalysts like o-benzenedisulfonimide (B1365397) have been reported as green alternatives to traditional methods.

For the synthesis of a 5-fluoroquinoline (B1202552) core, a hypothetical Friedländer approach would utilize a 2-amino-6-fluorobenzaldehyde (B111952) or a related ketone as the starting material. Condensation with a simple ketone like acetone, catalyzed by a base such as sodium hydroxide, would yield 5-fluoro-4-methylquinoline.

The Conrad-Limpach-Knorr reaction provides a powerful route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by reacting anilines with β-ketoesters. The reaction's outcome is highly dependent on temperature. jptcp.com

At lower temperatures (e.g., ~100 °C), the reaction favors the formation of a β-aminoacrylate via nucleophilic attack of the aniline (B41778) on the keto group of the β-ketoester. This intermediate then undergoes thermal cyclization (a Gould-Jacobs type reaction) to yield the 4-quinolone. At higher temperatures (e.g., >140 °C), the reaction favors the formation of a β-ketoanilide via attack on the ester group. Subsequent cyclization of the anilide under acidic conditions (the Knorr variation) produces a 2-quinolone.

This methodology is particularly well-suited for preparing quinolones with pre-existing substituents on the aniline ring. For example, the synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, a key fluoroquinolone intermediate, is achieved by reacting 3-chloro-4-fluoroaniline (B193440) with diethyl ethoxymethylenemalonate (EMME). jptcp.com The initial condensation forms the enamine intermediate, which is then cyclized by heating in a high-boiling point solvent like diphenyl ether to furnish the 4-quinolone core.

Table 1: Illustrative Conditions for Conrad-Limpach Type Synthesis

| Starting Aniline | Reagent | Conditions | Product Type |

|---|---|---|---|

| 3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Thermal cyclization in high-boiling solvent | 7-Chloro-6-fluoro-4-quinolone |

| Aniline | Ethyl acetoacetate | ~100 °C, then thermal cyclization | 4-Quinolone |

| Aniline | Ethyl acetoacetate | >140 °C, then acid-catalyzed cyclization | 2-Quinolone |

The Camps cyclization is another fundamental method for quinoline synthesis, specifically producing hydroxyquinolines (quinolones). The reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as sodium hydroxide. nih.gov Depending on the substitution pattern and which enolate is formed, the reaction can yield two different quinolone isomers. This method provides an alternative route to the 4-quinolone scaffold, which is a direct precursor to 4-chloroquinolines. For instance, recent developments include ruthenium-catalyzed processes that proceed via a Camps-type cyclization to afford 4-quinolones from indoles. nih.gov

Conrad-Limpach-Knorr Reaction and Mechanistic Elucidations

Specialized Synthetic Routes for Halogenated Quinolines

While classical methods are effective for building the core, the synthesis of specifically substituted compounds like 4-chloro-5-fluoroquinoline often requires more specialized strategies. These routes either involve the challenging task of selectively adding halogens to the quinoline ring or, more commonly, building the ring from precursors that already contain the required halogens.

The direct halogenation of a pre-formed quinoline ring can be complicated. Electrophilic aromatic substitution on the quinoline nucleus is influenced by the deactivating effect of the nitrogen atom and the reaction conditions. Substitution typically occurs on the benzene ring at the C5 and C8 positions. Direct fluorination of quinoline with reagents like elemental fluorine often leads to mixtures of 5-, 6-, and 8-fluoroquinolines. researchgate.net

More selective methods have been developed for specific positions. For example, C5-halogenation of 8-substituted quinolines has been achieved using inexpensive reagents like trihaloisocyanuric acid. However, direct and selective introduction of a chlorine atom at C4 and a fluorine atom at C5 on an unsubstituted quinoline in separate, high-yielding steps is synthetically challenging. The C4 position is electron-deficient and more susceptible to nucleophilic, rather than electrophilic, attack.

Chlorination at the C4 position is typically not an electrophilic substitution but is instead achieved by converting a 4-quinolone (the keto tautomer of 4-hydroxyquinoline) into the corresponding 4-chloroquinoline (B167314). This is a standard transformation accomplished with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide.

A more robust and common strategy for synthesizing poly-halogenated quinolines is to begin with a benzene-ring precursor that already contains the desired halogen atoms in the correct positions. This approach circumvents the challenges of regioselectivity in late-stage halogenation.

A viable pathway to this compound would start with a precursor such as 2-chloro-3-fluoroaniline. This aniline could then undergo a Conrad-Limpach or Gould-Jacobs reaction. For example, reaction with diethyl malonate or a similar three-carbon component would lead to the formation of the 5-fluoro-4-quinolone core. The final step would be the chlorination of the 4-quinolone at the hydroxyl/oxo group using POCl₃ or a similar reagent to yield the target molecule, this compound.

A documented synthesis of ciprofloxacin (B1669076) provides a strong parallel, starting with 2,4-dichloro-5-fluoroacetophenone. vcu.edu This precursor, which already contains the critical fluoro and chloro substituents, is elaborated to form the quinolone ring system, demonstrating the power of using pre-halogenated starting materials.

Table 2: Key Precursors for the Synthesis of Halogenated Quinolines

| Precursor | Potential Synthetic Route | Target Moiety |

|---|---|---|

| 2-Chloro-3-fluoroaniline | Conrad-Limpach / Gould-Jacobs | 5-Fluoro-4-quinolone |

| 3-Chloro-4-fluoroaniline | Conrad-Limpach / Gould-Jacobs | 6-Fluoro-7-chloro-4-quinolone jptcp.com |

| 2,4-Dichloro-5-fluoroacetophenone | Friedländer / Other cyclizations | 7-Chloro-6-fluoro-4-quinolone |

| 5-Fluoro-4-quinolone | Chlorination (e.g., POCl₃) | This compound |

This precursor-based approach provides superior control over the final substitution pattern, making it the preferred methodology for the synthesis of complex, specifically substituted quinolines like this compound.

Specific Preparative Methods for this compound

The preparation of this compound can be approached through several synthetic routes, primarily involving the modification of pre-existing quinoline structures or the construction of the quinoline ring from aromatic precursors.

Derivatization from Quinoline Precursors

A common and effective method for the synthesis of 4-chloroquinolines is the derivatization of the corresponding quinolin-4-ol (or its tautomer, quinolin-4-one). For the specific synthesis of this compound, this would involve the chlorination of 5-fluoroquinolin-4-ol. This transformation is typically achieved by treating the quinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov The presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can facilitate the reaction. nih.gov

The general mechanism involves the activation of the hydroxyl group at the C4 position by the chlorinating agent, followed by nucleophilic attack of the chloride ion to displace the activated hydroxyl group, yielding the 4-chloro derivative. For instance, a related synthesis of 4-chloro-5-fluoro-7-methoxyquinazoline (B8795347) is achieved by reacting 5-fluoro-7-methoxyquinazolin-4-ol with thionyl chloride in the presence of DMF at elevated temperatures. A similar principle can be applied to the synthesis of this compound from 5-fluoroquinolin-4-ol.

Another approach involves the direct chlorination of the quinoline ring. Studies have shown that chlorination of quinoline itself can lead to a mixture of chloro-substituted products. pjsir.org However, achieving regioselective chlorination at the C4 position can be challenging and often requires specific directing groups or reaction conditions.

Table 1: Reagents for Chlorination of Quinolin-4-ols

| Chlorinating Agent | Typical Co-reagent/Catalyst | Reference |

| Phosphorus oxychloride (POCl₃) | - | researchgate.net |

| Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) | nih.gov |

This table is generated based on synthetic methods for related chloroquinoline compounds.

Utilization of Aromatic Halide Intermediates (e.g., 2,4-Dichlorofluorobenzene)

Building the quinoline scaffold from appropriately substituted aromatic precursors is another key strategy. The use of 2,4-Dichlorofluorobenzene as a starting material provides a pathway to introduce the necessary chloro and fluoro substituents at the desired positions. This approach often involves a multi-step synthesis.

A plausible synthetic route could begin with the acylation of 2,4-Dichlorofluorobenzene to introduce a side chain that can be subsequently cyclized to form the quinoline ring. For example, a Friedel-Crafts acylation could be employed to introduce an acetyl group, followed by further chemical modifications to build the heterocyclic ring. While direct synthesis of this compound from 2,4-Dichlorofluorobenzene is not explicitly detailed in the provided search results, the synthesis of related fluoroquinolone intermediates from this precursor highlights its utility. For example, 2,4-dichloro-5-fluorobenzoyl chloride, a key intermediate for some fluoroquinolones, is prepared from 2,4-dichlorofluorobenzene.

Modern Synthetic Advancements and Green Chemistry Principles

Recent advances in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of complex molecules like this compound. These modern approaches often lead to higher yields, shorter reaction times, and greater structural diversity.

Microwave-Assisted Organic Synthesis in Fluoroquinolone Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, often dramatically reducing reaction times and improving yields. benthamdirect.com This technology has been successfully applied to the synthesis of quinolone derivatives. researchgate.netmdpi.comresearchgate.net

In the context of preparing 4-chloroquinolines, microwave irradiation can be used to accelerate the tandem condensation and cyclization reactions of anilines with suitable three-carbon synthons. researchgate.net For example, the reaction of anilines with ethyl 2-cyano-3-ethoxyacrylate under microwave irradiation can produce 4-quinolones, which can then be chlorinated at the C4-position using phosphorus oxychloride to yield 4-chloroquinolines. researchgate.net This methodology offers a rapid and efficient route to the quinolone core, which can then be further functionalized. The use of microwave heating can also be applied to nucleophilic aromatic substitution reactions on the quinoline ring, allowing for the rapid diversification of quinoline scaffolds. researchgate.netfrontiersin.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of MAOS | Reference |

| Quinolone Synthesis | Hours to days | Minutes to hours | Reduced reaction time, higher yields | researchgate.netbenthamdirect.com |

| Nucleophilic Substitution | Often requires harsh conditions and long reaction times | Milder conditions, shorter reaction times | Improved efficiency and sustainability | researchgate.netfrontiersin.org |

This table provides a general comparison based on literature for quinoline synthesis.

Transition Metal-Catalyzed Coupling Reactions for Quinolone Functionalization

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are particularly prominent in quinoline chemistry.

Palladium-catalyzed Sonogashira Annulation: The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be employed in a domino sequence to construct the quinoline ring. organic-chemistry.orgirantypist.com For the synthesis of 4-chloroquinolines, this could involve the coupling of a suitably substituted o-haloaniline with a terminal alkyne, followed by an annulation (cyclization) step. While specific examples for this compound are not provided, the general applicability of this method to quinoline synthesis suggests its potential. organic-chemistry.org The use of palladium catalysts supported on materials like silk fibroin is also being explored to enhance catalyst reusability and sustainability. chemistryviews.org

Copper-catalyzed Cyclization: Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of quinolines. rsc.orgnih.govorganic-chemistry.org These reactions often proceed via an intermolecular cyclization of anilines and alkynes. rsc.orgorganic-chemistry.org The copper catalyst facilitates the formation of key C-N and C-C bonds in a cascade process. For instance, a copper-catalyzed oxidative cyclization of enynes has been developed for the synthesis of 4-carbonyl-quinolines, which could potentially be converted to 4-chloroquinolines. nih.gov

Table 3: Transition Metal-Catalyzed Reactions in Quinolone Synthesis

| Reaction Type | Catalyst | Key Bond Formations | Reference |

| Sonogashira Annulation | Palladium | C-C (alkyne-aryl), C-N (cyclization) | organic-chemistry.orgirantypist.comchemistryviews.org |

| Intermolecular Cyclization | Copper | C-N, C-C | rsc.orgorganic-chemistry.org |

| Oxidative Cyclization | Copper | C-C, C=O | nih.gov |

This table summarizes general applications of these catalytic methods in quinoline synthesis.

One-Pot Multi-Component Reactions for Diverse Quinolone Scaffolds

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, minimizing the need for isolation of intermediates and reducing waste. acs.orgnih.govorganic-chemistry.orgresearcher.liferesearchgate.net

A recently developed one-pot method for the synthesis of substituted 4-chloroquinolines involves a cascade reaction of N-aryl enaminones promoted by bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO). acs.orgnih.govorganic-chemistry.orgresearcher.liferesearchgate.net This approach is notable for its use of readily available starting materials, broad substrate scope, and mild reaction conditions. acs.orgnih.govorganic-chemistry.org The proposed mechanism involves an α-carbonylation, a 6π-azaelectrocyclization, and a dehydroxychlorination sequence to furnish the 4-chloroquinoline product. acs.org This method's scalability and applicability to late-stage derivatization make it a valuable tool for generating diverse quinoline libraries. organic-chemistry.org While not explicitly demonstrated for this compound, the functional group tolerance of this method suggests its potential applicability by using a 5-fluoro-substituted N-aryl enaminone as a starting material.

Chemical Reactivity and Functional Group Transformations of 4 Chloro 5 Fluoroquinoline

Nucleophilic Aromatic Substitution Reactions at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNA r). This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom in the heterocyclic ring, which activates the C-4 position towards nucleophilic attack. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electron-deficient C-4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group to restore aromaticity. masterorganicchemistry.com This reactivity makes 4-Chloro-5-fluoroquinoline a valuable precursor for a diverse range of 4-substituted-5-fluoroquinoline derivatives.

Amination Reactions for Nitrogen-Containing Derivatives

The displacement of the C-4 chlorine by various nitrogen-based nucleophiles is a widely employed strategy for the synthesis of 4-amino-5-fluoroquinoline derivatives. These reactions are typically carried out by treating this compound with primary or secondary amines. For instance, reactions with amines like morpholine (B109124) can be achieved under base-promoted conditions, often using potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures. researchgate.net The use of various amines allows for the introduction of a wide array of functional groups at the C-4 position, leading to compounds with diverse chemical properties. scielo.org.mx

Table 1: Examples of Amination Reactions of 4-Chloroquinolines

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Morpholine | 4-Morpholinoquinoline derivative | K₂CO₃, DMF, reflux | researchgate.net |

| Piperazine (B1678402) derivatives | 4-Piperazinylquinolines | Reflux in polar aprotic solvents (e.g., DMF, DMSO) | |

| Various amines | N-Substituted-4-quinolones | Cs₂CO₃, DMSO, 140 °C | rsc.org |

This table provides illustrative examples of amination reactions on chloroquinoline scaffolds, which are analogous to the reactivity expected for this compound.

Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides, Hydroxides)

Oxygen-based nucleophiles, such as alkoxides and hydroxides, readily displace the chlorine atom at the C-4 position. Reaction with hydroxides, typically using aqueous sodium hydroxide, leads to the formation of 4-hydroxy-5-fluoroquinolin-2(1H)-one. Similarly, treatment with alkoxides results in the corresponding 4-alkoxy-5-fluoroquinoline derivatives. These etherification reactions can be performed under phase transfer catalysis conditions, which often provide improved yields and greener reaction profiles. researchgate.net The resulting 4-hydroxy and 4-alkoxy quinolines are important intermediates in medicinal chemistry.

Azidation Reactions for Azidoquinolines

The introduction of an azido (B1232118) group at the C-4 position is achieved through a nucleophilic substitution reaction with an azide (B81097) salt, most commonly sodium azide. mdpi.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comtandfonline.com The resulting 4-azido-5-fluoroquinoline is a versatile intermediate that can undergo further transformations, such as reduction to the corresponding amine or participation in cycloaddition reactions to form triazoles. mdpi.com The conversion of a chloroquinoline to an azidoquinoline has been reported to proceed in high yield. nih.gov

Reactivity at the C-5 Fluoro Position

The fluorine atom at the C-5 position is generally less reactive towards nucleophilic aromatic substitution compared to the chlorine at the C-4 position. This is a common feature in polyhalogenated azaaromatic compounds where the positions activated by the ring nitrogen (C-2 and C-4) are more susceptible to nucleophilic attack.

Influence of Fluorine on Ring System Reactivity

Functionalization of the Quinolone Ring System

The presence of a chloro substituent at the C4-position and a fluoro substituent at the C5-position of the quinoline ring makes this compound a valuable substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse carbon and heteroatom-based functional groups, leading to the generation of novel molecular architectures with potential applications in medicinal chemistry and materials science. rsc.org

Carbon-carbon bond formation is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are powerful tools for achieving this transformation. umich.eduwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for creating carbon-carbon bonds. researchgate.net In the context of 4-chloroquinoline (B167314) derivatives, the chloro group at the C4-position serves as an effective leaving group for palladium-catalyzed Suzuki coupling. researchgate.net Research has demonstrated the successful synthesis of arylated quinolines by reacting 4-chloroquinolines with various boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). researchgate.net This methodology is highly versatile for generating carbon-carbon bonds. researchgate.net The general applicability of Suzuki coupling to halogenated quinolines suggests its utility for the functionalization of this compound.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org This reaction is a valuable tool for the synthesis of substituted alkenes. While specific examples detailing the Heck reaction on this compound are not prevalent in the provided search results, the general principles of the Heck reaction on haloquinolines are well-established. The reaction typically proceeds with a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond at the position of the halogen. libretexts.org Given the reactivity of the C-Cl bond in cross-coupling reactions, it is anticipated that this compound would undergo Heck coupling to introduce alkenyl substituents at the C4-position.

Table 1: Examples of Carbon-Carbon Cross-Coupling Reactions on Chloroquinoline Scaffolds This table is illustrative of typical conditions for Suzuki-Miyaura and Heck reactions on chloroquinoline derivatives and does not represent specific experiments on this compound.

| Reaction | Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloroquinoline Derivative | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | DMF | 4-Arylquinoline |

| Heck | 4-Chloroquinoline Derivative | Alkene (e.g., Styrene) | Pd(OAc)2 | Et3N | DMF | 4-Alkenylquinoline |

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is crucial for the synthesis of many biologically active molecules and functional materials. acs.orgmdpi.comresearchgate.net Palladium- and copper-catalyzed cross-coupling reactions are prominent methods for achieving these transformations. acs.orgmdpi.comresearchgate.net

The C4-chloro substituent of this compound is a prime site for nucleophilic substitution and cross-coupling reactions to introduce heteroatom functionalities. A review of palladium-catalyzed C-N cross-coupling reactions highlights the extensive use of this methodology for the synthesis of N-arylated compounds. acs.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. acs.org

Similarly, copper-catalyzed Ullmann-type reactions are effective for forming C-O and C-S bonds. mdpi.comresearchgate.net These reactions often require elevated temperatures but can be facilitated by microwave irradiation to reduce reaction times and improve yields. researchgate.net The coupling of aryl halides with phenols or thiols in the presence of a copper catalyst provides access to diaryl ethers and thioethers, respectively. mdpi.com

Table 2: Representative Carbon-Heteroatom Cross-Coupling Reactions This table illustrates general conditions for C-N, C-O, and C-S coupling reactions applicable to chloroquinoline systems.

| Reaction Type | Coupling Partner | Catalyst System | Typical Conditions | Product Type |

|---|---|---|---|---|

| C-N Coupling (Buchwald-Hartwig) | Amine (R-NH2) | Pd Catalyst + Ligand | Base, Inert Solvent | 4-Aminoquinoline |

| C-O Coupling (Ullmann) | Alcohol/Phenol (R-OH) | Cu Catalyst | Base, High Temperature | 4-Alkoxy/Aryloxyquinoline |

| C-S Coupling | Thiol (R-SH) | Pd or Cu Catalyst | Base, Solvent | 4-Thioetherquinoline |

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds.

In the context of quinoline systems, iridium-catalyzed C-H borylation has been demonstrated as a valuable method for introducing a boronate ester group onto the quinoline ring. acs.orgnih.gov This borylated intermediate can then participate in subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wide range of substituents. For instance, studies on 6-fluoroquinolines have shown that iridium-catalyzed borylation can occur at specific positions on the quinoline ring, which can then be further functionalized. acs.orgnih.gov While a specific study on this compound was not identified, the principles of regioselective C-H activation on related quinoline systems suggest potential pathways for its direct functionalization. rsc.orgnih.gov

Palladium-catalyzed C-H activation is another important tool. rsc.org For example, intramolecular C-H alkenylation has been used to synthesize quinolinone-fused isoquinolines. rsc.org This type of reaction demonstrates the potential for direct functionalization of the quinoline core, which could be applicable to this compound to create complex polycyclic systems. rsc.org

Table 3: Potential C-H Activation Strategies for Fluoroquinoline Systems This table outlines potential C-H activation approaches based on research on related quinoline compounds.

| Reaction Type | Catalyst | Reagent | Potential Functionalization Site | Subsequent Transformation |

|---|---|---|---|---|

| Iridium-Catalyzed Borylation | [Ir(OMe)COD]2 / Ligand | B2pin2 or HBpin | Less hindered C-H bond on the quinoline ring | Suzuki-Miyaura Coupling |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)2 | Arene | Directed C-H bond (e.g., C8) | Direct C-C bond formation |

Structure Activity Relationship Sar Studies of 4 Chloro 5 Fluoroquinoline Derivatives

Positional Impact of Halogen Substituents (Chloro at C-4, Fluoro at C-5)

The presence and position of halogen atoms on the quinoline (B57606) ring are critical determinants of a compound's biological activity. The 4-chloro and 5-fluoro substitution pattern, in particular, has been a focus of medicinal chemistry research for its ability to confer potent and diverse therapeutic effects.

Influence on Enzyme Inhibition and Biological Potency

The chloro group at the C-4 position and the fluoro group at the C-5 position of the quinoline ring play a crucial role in the molecule's ability to inhibit target enzymes and exert its biological effects. The electron-withdrawing nature of the chlorine atom at C-4 can enhance the electrophilicity of the quinoline core, potentially facilitating interactions with nucleophilic residues in the active sites of enzymes.

In the realm of antimalarial drug discovery, derivatives of 4-aminoquinolines, such as amodiaquine (B18356), have been modified to enhance efficacy and overcome resistance. Replacing a hydroxyl group with a fluorine or chlorine atom in amodiaquine analogues has been shown to yield compounds with potent activity against both chloroquine-sensitive and resistant strains of parasites. nih.gov Specifically, 4'-fluoro-N-tert-butylamodiaquine was identified as a promising candidate due to its potent antimalarial activity. nih.gov

Contribution to Spectrum of Activity

The halogen substitution pattern at C-4 and C-5 also significantly shapes the spectrum of activity of quinoline derivatives. The introduction of a fluorine atom at the C-6 position is a well-established strategy for broadening the antibacterial spectrum of fluoroquinolones. asm.orgmdpi.com While the C-5 fluoro substitution is less common in marketed drugs, its electronic influence, combined with the C-4 chloro group, can be leveraged to develop compounds with unique activity profiles.

For instance, the development of delafloxacin, a chloro-fluoroquinolone, highlights the importance of halogen placement. Delafloxacin exhibits a broad spectrum of activity against both Gram-positive, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria. mdpi.com This broad spectrum is attributed in part to its balanced inhibition of both DNA gyrase and topoisomerase IV. mdpi.com

Furthermore, modifications of the quinoline core, including halogen substitutions, have been explored to develop agents with activities beyond the antibacterial realm. Research has shown that certain quinoline derivatives possess anticancer, antiviral, and anti-inflammatory properties, indicating that the foundational 4-chloro-5-fluoroquinoline structure can serve as a template for a wide range of therapeutic applications. researchgate.net

SAR of Substitutions on the Quinolone Ring System (N-1, C-2, C-3, C-6, C-7, C-8)

Correlation with DNA Gyrase and Topoisomerase IV Interactions

The primary mechanism of action for quinolone antibacterials is the inhibition of DNA gyrase and topoisomerase IV. wisdomlib.org The SAR for these interactions is well-defined for many positions on the quinoline ring.

N-1 Position: The substituent at the N-1 position is crucial for potency. Small, lipophilic groups, such as a cyclopropyl (B3062369) group, are known to enhance activity against a broad range of bacteria. This substitution is believed to favorably interact with the enzyme-DNA complex. researchgate.net

C-3 Position: A carboxylic acid group at the C-3 position is considered essential for the antibacterial activity of classical quinolones, as it is involved in binding to the DNA gyrase. wisdomlib.orgresearchgate.net However, replacement of this carboxylic acid with other groups, such as a hydroxamic acid, has been shown to reduce or alter the antibacterial spectrum, sometimes leading to a complete loss of activity against Gram-positive strains while retaining some activity against Gram-negative bacteria. jst.go.jp

C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for potent antibacterial activity and improved cell penetration. wisdomlib.orgasm.org

C-7 Position: The substituent at the C-7 position significantly influences the spectrum of activity and potency. nih.govorientjchem.org Large heterocyclic rings, such as piperazine (B1678402) or pyrrolidine (B122466), at this position are known to enhance activity. asm.orgnih.gov An aminopyrrolidine at C-7 can improve Gram-positive activity, while a piperazinyl group often enhances activity against Gram-negative bacteria. researchgate.netnih.gov The C-7 substituent extends into a region of the B subunit of DNA gyrase. mdpi.com

C-8 Position: Modifications at the C-8 position can also modulate activity. For instance, a chlorine atom at C-8, as seen in some third-generation fluoroquinolones, can enhance activity. rsc.org

The following table summarizes the general impact of substitutions at various positions on the quinoline ring on the interaction with DNA gyrase and topoisomerase IV.

| Position | Common Substituent(s) | Impact on DNA Gyrase/Topoisomerase IV Interaction |

| N-1 | Cyclopropyl, Ethyl | Enhances enzyme binding and overall potency. researchgate.net |

| C-3 | Carboxylic Acid | Essential for binding to the enzyme-DNA complex. wisdomlib.orgresearchgate.net |

| C-6 | Fluorine | Significantly increases inhibitory activity. wisdomlib.orgasm.org |

| C-7 | Piperazine, Pyrrolidine | Influences spectrum of activity and potency. asm.orgnih.govorientjchem.orgnih.gov |

| C-8 | Halogen (e.g., Cl), Methoxy (B1213986) | Modulates potency and spectrum. rsc.orgmdpi.com |

Modifications Enhancing Activity Against Specific Bacterial Strains (Gram-positive, Gram-negative, Anaerobes)

The strategic modification of the quinoline ring system allows for the fine-tuning of antibacterial activity against specific types of bacteria.

Gram-positive Bacteria: To enhance activity against Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae, modifications often focus on the C-7 and C-8 positions. The introduction of a bulky substituent at C-7, such as a substituted pyrrolidine or an azabicyclic group, can improve potency against Gram-positive strains. nih.govrsc.org Additionally, a methoxy group at C-8 has been shown to improve efficacy. mdpi.com Some derivatives have demonstrated greater inhibitory activity against Gram-positive bacteria than Gram-negative ones. researchgate.net

Gram-negative Bacteria: Activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is often enhanced by a piperazinyl substituent at the C-7 position. nih.gov The N-1 cyclopropyl group is also a key feature for broad-spectrum activity that includes Gram-negative pathogens. researchgate.net

Anaerobic Bacteria: The development of fourth-generation fluoroquinolones saw the introduction of modifications that conferred activity against anaerobic bacteria. A methoxy group at the C-8 position, for example, is associated with improved efficacy against anaerobes. nih.govmdpi.com

The table below provides examples of how specific substitutions influence the activity against different bacterial types.

| Bacterial Type | Favorable Substitutions | Example Compound Class |

| Gram-positive | C-7: Substituted pyrrolidine, Azabicyclic group. nih.govrsc.org C-8: Methoxy group. mdpi.com | Third and Fourth-generation fluoroquinolones |

| Gram-negative | C-7: Piperazine. nih.gov N-1: Cyclopropyl. researchgate.net | Second-generation fluoroquinolones |

| Anaerobes | C-8: Methoxy group. nih.govmdpi.com | Fourth-generation fluoroquinolones |

Optimization for Non-Antibacterial Activities (e.g., Antimalarial, Anticancer, Antiviral)

The versatile quinoline scaffold has been extensively explored for therapeutic applications beyond bacterial infections.

Antimalarial Activity: 4-Aminoquinolines are a well-established class of antimalarial drugs. Modifications to the 4-amino side chain and the quinoline core are central to developing new agents to combat resistant strains of Plasmodium falciparum. nih.gov For instance, the introduction of fluorine or chlorine into the side chain of amodiaquine analogues has yielded compounds with potent antimalarial activity. nih.gov Hybrid molecules incorporating the quinoline core have also shown promise. mdpi.com

Anticancer Activity: Certain fluoroquinolone derivatives have demonstrated significant anticancer properties, often by inhibiting topoisomerase II, an enzyme crucial for cancer cell proliferation. nih.govtandfonline.com Modifications at the C-7 piperazinyl ring and the C-3 carboxylic acid group have been explored to enhance cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer. jst.go.jpmdpi.comresearchgate.net The introduction of bulky aromatic moieties at the N-4 position of the C-7 piperazine ring has been a successful strategy in developing potent anticancer agents. nih.gov

Antiviral Activity: The quinoline nucleus has also been incorporated into compounds with antiviral activity. While less explored than their antibacterial and anticancer counterparts, research into quinoline-based antivirals is an active area. researchgate.net

The following table highlights key structural modifications of the quinoline ring for different non-antibacterial activities.

| Therapeutic Area | Key Structural Modifications |

| Antimalarial | Modifications of the 4-amino side chain; halogen substitutions. nih.govnih.gov |

| Anticancer | Substitutions on the C-7 piperazine ring; modification of the C-3 carboxylic acid. nih.govjst.go.jpmdpi.comresearchgate.net |

| Antiviral | Various substitutions on the quinoline core. researchgate.net |

SAR in Overcoming Bacterial Resistance Mechanisms

Bacterial resistance to fluoroquinolones primarily arises from two main mechanisms: alterations in the target enzymes, DNA gyrase and topoisomerase IV, and the increased expression of efflux pumps that actively remove the drug from the bacterial cell. mdpi.comresearchgate.netmdpi.com SAR studies on this compound derivatives focus on introducing specific structural modifications to counteract these resistance mechanisms.

Structural Modifications Addressing Target Enzyme Mutations

Mutations in the quinolone resistance-determining region (QRDR) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV respectively, are a major cause of fluoroquinolone resistance. mdpi.comfrontiersin.org These mutations typically occur near the enzyme's active site and reduce the binding affinity of the antibiotic. mdpi.combrieflands.com

Research has shown that modifications at the C-7 and C-8 positions of the quinolone ring system can restore or enhance activity against resistant strains with target enzyme mutations. uiowa.edu For instance, the introduction of bulky or conformationally constrained substituents at the C-7 position can create new interactions with the enzyme-DNA complex, compensating for the loss of binding energy due to mutations. nih.govoup.com

A study exploring C7-aryl fluoroquinolones demonstrated that adding a dinitrophenyl (DNP) moiety to the C-7 end of ciprofloxacin (B1669076) (Cip-DNP) could reduce the protective effect of several common gyrA resistance mutations in Escherichia coli. nih.govoup.com This suggests that the C7 substituent can interact with a secondary binding site on the GyrA subunit, bypassing the mutated primary binding site. nih.gov

Table 1: Impact of C-7 Aryl Substitution on Activity Against Resistant E. coli Strains (This table is interactive. Click on the headers to sort the data.)

Furthermore, the development of quinazoline-2,4-diones, which are structural mimics of fluoroquinolones, has shown promise in evading target-mediated resistance. uiowa.edu These compounds can inhibit bacterial topoisomerases and have been found to be active against fluoroquinolone-resistant bacteria. uiowa.edu

Design Strategies Counteracting Efflux Pump Activity

Efflux pumps are membrane proteins that actively expel a wide range of compounds, including fluoroquinolones, from the bacterial cell, thereby reducing their intracellular concentration and effectiveness. nih.govoup.com Overexpression of these pumps is a common mechanism of multidrug resistance. oup.com Strategies to counteract efflux pump activity involve designing fluoroquinolone derivatives that are either poor substrates for these pumps or act as efflux pump inhibitors (EPIs). dntb.gov.uanih.gov

One approach is to modify the fluoroquinolone structure to decrease its recognition and transport by efflux pumps. oup.com This can be achieved by altering the physicochemical properties of the molecule, such as lipophilicity and charge distribution. For example, the synthesis of fluoroquinolone dimers linked at the C-7 position has been shown to overcome efflux-based resistance in Gram-positive bacteria. uiowa.edu

Another strategy is to design hybrid molecules that combine a fluoroquinolone with a known EPI moiety. nih.govnih.gov This dual-action approach can restore the activity of the fluoroquinolone component by inhibiting the efflux pumps. nih.gov For instance, derivatives of this compound can be functionalized with groups known to inhibit specific efflux pumps, such as the NorA pump in Staphylococcus aureus. researchgate.netnih.gov

Research into quinoline-based EPIs has identified several key structural features. Modifications to the quinoline core, such as the introduction of alkylamino, alkoxy, or thioalkoxy groups, have yielded compounds with potent EPI activity. oup.com These derivatives often have the advantage of low intrinsic antibacterial activity, reducing the likelihood of resistance development against the EPI itself. oup.com

Table 2: Selected Quinolone Derivatives as Efflux Pump Inhibitors (This table is interactive. Click on the headers to sort the data.)

The development of such compounds often involves screening against strains overexpressing specific efflux pumps and assessing their ability to potentiate the activity of known antibiotics that are substrates for those pumps. nih.govmdpi.com Computational modeling and competition efflux assays are also valuable tools in understanding how these derivatives interact with efflux transporters like AcrB in Gram-negative bacteria. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of 4-Chloro-5-fluoroquinoline. These calculations solve the quantum mechanical equations that govern the behavior of electrons in a molecule, providing detailed information about its structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is effectively employed to predict the geometry, electronic properties, and reactivity of molecules like this compound. DFT calculations can determine the molecule's most stable conformation and provide insights into its molecular and electronic properties. acs.org

A key aspect of DFT analysis involves the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. mdpi.comdergipark.org.tr A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com For similar quinoline (B57606) derivatives, DFT studies at levels like B3LYP/6-31G(d) have been used to predict these energy gaps, indicating moderate reactivity. The distribution of these orbitals is also informative; for quinoline structures, the HOMO orbital is often localized on the ring system, while the LUMO can be distributed across the entire molecule. dergipark.org.tr

Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. nih.gov The MEP surface helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting non-covalent interactions and sites of chemical reactivity. nih.govscilit.com In halogenated quinolines, the electronegative halogen and nitrogen atoms typically represent regions of negative potential, making them potential sites for electrophilic attack or hydrogen bonding. nih.gov

Table 1: Examples of DFT-Calculated Properties for Quinolone Derivatives (Note: Data is illustrative of calculations performed on similar quinoline structures, not specific to this compound itself as direct data is not available.)

| Parameter | Description | Typical Finding in Quinolines | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | Gaps around 3.75-4.60 eV suggest moderate reactivity. | dergipark.org.tr |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. | Fluorine substitution typically induces a significant dipole moment, enhancing solubility in polar solvents. | |

| Mulliken Charges | Provides the partial charge distribution on each atom. | High negative charges are found on nitrogen and halogen atoms, indicating their electronegativity. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites. | Negative potential (red/yellow) is localized on heteroatoms (N, O, halogens); Positive potential (blue) on hydrogens. | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. dergipark.org.tr It is a primary computational tool for predicting and interpreting electronic absorption spectra (UV-Vis). scilit.com By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of a compound like this compound. dergipark.org.tr

These calculations can identify the specific electronic transitions responsible for the absorption bands observed experimentally. dergipark.org.tr For instance, studies on similar quinoline derivatives have shown that the absorption bands in the UV-Vis spectrum correspond to π→π* and n→π* electronic transitions. researchgate.net TD-DFT calculations can determine the energy required for these transitions, such as from the HOMO to the LUMO. dergipark.org.tr The results are often compared with experimental spectra to validate the computational model and provide a detailed assignment of the spectral features. mdpi.com The choice of solvent can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), allowing for the prediction of spectroscopic properties in different environments. scilit.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.net

Docking algorithms explore the conformational space of the ligand within the active site of a protein and use a scoring function to estimate the binding affinity for each generated pose. nih.gov For fluoroquinolone compounds, the primary bacterial targets are the type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.comnih.gov Docking studies simulate the interaction of quinolone derivatives with the active sites of these enzymes. researchgate.net

The results of these simulations provide a binding score (often expressed in kcal/mol) that estimates the binding free energy, with lower scores indicating a more favorable interaction. mdpi.com These scores are used to rank different compounds and predict their potential as inhibitors. nih.gov Furthermore, the simulations reveal the most probable binding mode, which is the three-dimensional arrangement of the ligand within the protein's binding pocket. nih.gov Studies on fluoroquinolones show that they typically bind in the DNA-enzyme complex, intercalating at the site of DNA cleavage. nih.gov The C-3 carboxyl and C-4 carbonyl groups are essential for this interaction, often mediated by a water-metal ion bridge. mdpi.com

A significant outcome of molecular docking is the identification of specific amino acid residues within the target enzyme's active site that form key interactions with the ligand. arabjchem.org These interactions, which stabilize the ligand-protein complex, can include hydrogen bonds, hydrophobic interactions, and π-π stacking. arabjchem.org

For fluoroquinolones targeting DNA gyrase and topoisomerase IV, docking studies have consistently identified crucial interactions. The binding is often stabilized by a water-metal ion bridge involving a magnesium ion (Mg²⁺) and conserved serine and aspartic/glutamic acid residues in the GyrA or ParC subunits of the enzymes. mdpi.comnih.gov For example, in E. coli GyrA, these residues are typically Serine-83 and Aspartic acid-87. mdpi.com The C-7 ring of the fluoroquinolone is also known to form important interactions with residues in the GyrB or ParE subunits. mdpi.comnih.gov Identifying these interacting residues is vital for understanding the mechanism of action and for designing new derivatives with improved affinity and specificity. arabjchem.org

Table 2: Example of Key Interacting Residues for Fluoroquinolones with DNA Gyrase (Note: This table is a generalized representation based on studies of various fluoroquinolones.)

| Fluoroquinolone Moiety | Interacting Enzyme Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| C3-Carboxyl / C4-Keto group | Serine (e.g., GyrA S83), Aspartic/Glutamic Acid (e.g., GyrA D87) | Water-metal ion (Mg²⁺) bridge, Hydrogen bonding | mdpi.comrsc.org |

| C7-Substituent (e.g., piperazine (B1678402) ring) | Residues in GyrB subunit (e.g., near position 466) | Hydrophobic interactions, Hydrogen bonding | mdpi.comnih.gov |

| Quinolone Core | DNA bases at the cleavage site | π-π stacking/intercalation | nih.gov |

Prediction of Ligand-Protein Binding Modes and Affinities

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (which quantify physicochemical properties of the molecules) and their experimentally measured activity. nih.gov

For fluoroquinolones, QSAR studies are used to understand which structural features are most important for their antibacterial activity and to predict the potency of novel, unsynthesized analogues. researchgate.netiosrjournals.org The process involves designing a series of derivatives, calculating various descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods to build a predictive model. iosrjournals.orgresearchgate.net According to SAR (Structure-Activity Relationship) studies, the C-5 position on the quinolone ring plays a role in the compound's activity, and substitutions at this position can modulate biological efficacy. iosrjournals.org

Development of Predictive Models for Biological Potency

Predictive modeling, particularly through QSAR studies, is a cornerstone of modern drug discovery, enabling the correlation of a compound's chemical structure with its biological activity. For fluoroquinolones, QSAR models have been instrumental in identifying the key molecular features that determine their antibacterial potency. These models are typically developed using a dataset of related compounds with known activities.

Generally, QSAR models for fluoroquinolones incorporate a range of descriptors, such as:

Electronic Descriptors: Atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO) which influence electrostatic interactions and reactivity.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters that affect how the molecule fits into the binding site of its target enzyme.

Hydrophobic Descriptors: LogP values, which describe the compound's lipophilicity and its ability to penetrate bacterial cell membranes. iosrjournals.org

Topological Descriptors: Indices that quantify molecular shape, size, and branching.

A hypothetical predictive model for a series of quinolones might take the form of a linear equation, as shown in the interactive table below, illustrating how different descriptors could contribute to the predicted biological potency (e.g., as the negative logarithm of the minimum inhibitory concentration, pMIC).

Interactive Table: Example of a Generic QSAR Model for Fluoroquinolone Potency

| Descriptor | Coefficient | Value for a Hypothetical Compound | Contribution to Potency |

| (Intercept) | 4.50 | 1 | 4.50 |

| ClogP | 0.25 | 2.1 | 0.525 |

| LUMO Energy (eV) | -0.80 | -1.5 | 1.20 |

| Molecular Weight | -0.01 | 350 | -3.50 |

| Predicted pMIC | 2.725 |

Note: This table is for illustrative purposes only and does not represent a real QSAR model for this compound.

Elucidation of Structural Descriptors Governing Activity

The biological activity of fluoroquinolones is governed by a range of structural descriptors that influence their interaction with bacterial DNA gyrase and topoisomerase IV. mdpi.com The substitution pattern on the quinolone core is paramount in defining these interactions.

For this compound, the key structural descriptors are the chloro group at position 4 and the fluoro group at position 5. Based on extensive SAR studies of the fluoroquinolone class, the following can be inferred:

The 4-Chloro Group: The presence of a halogen at position 4 can influence the electronic distribution within the quinolone ring system, potentially affecting its interaction with the target enzymes.

The 5-Fluoro Group: Substitutions at the C-5 position are known to impact the compound's activity. In some fluoroquinolones, small substituents at this position can enhance antibacterial potency. iosrjournals.org The high electronegativity of fluorine can alter the charge distribution and hydrogen bonding capabilities of the molecule.

A molecular modeling study on an 8-chloroquinolone derivative revealed that steric repulsion between the C-8 chlorine atom and the N-1 substituent forces the N-1 aromatic group out of the plane of the quinolone core. acs.org This distorted conformation was suggested to be a key factor for its potent antibacterial activity. acs.org While this compound has its chlorine at a different position, this highlights the importance of halogen substitutions in inducing specific conformational changes that can be crucial for biological activity.

The table below summarizes key structural features of fluoroquinolones and their generally accepted influence on antibacterial activity, providing context for the potential role of the substituents in this compound.

Interactive Table: General Influence of Quinolone Substituents on Activity

| Position | Substituent Type | General Effect on Antibacterial Activity |

| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase. mdpi.com |

| C-4 | Oxo Group | Essential for binding to DNA gyrase. mdpi.com |

| C-5 | Small groups (e.g., F, NH2) | Can enhance potency. iosrjournals.org |

| C-6 | Fluorine | Generally increases antibacterial activity and cell penetration. |

| C-7 | Heterocyclic amines (e.g., piperazine) | Modulates spectrum of activity and pharmacokinetic properties. nih.gov |

| C-8 | Halogen (e.g., Cl, F) or Methoxy (B1213986) | Can increase potency and affect pharmacokinetics. mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the behavior of molecules over time. These simulations are crucial for understanding the flexibility of ligands, the dynamics of ligand-target complexes, and the conformational changes induced by binding.

Analysis of Conformational Flexibility and Dynamics of Compound-Target Complexes

MD simulations of fluoroquinolone-DNA-gyrase complexes have been instrumental in revealing the dynamic nature of these interactions. fortunejournals.com These studies show that the fluoroquinolone molecule is not static within the binding pocket but exhibits a range of conformations. The stability of the ternary complex (drug-enzyme-DNA) is a key determinant of the drug's efficacy. mdpi.com

For a compound like this compound, MD simulations could predict its preferred binding orientation in the active site of DNA gyrase. The simulations would track the movements of the ligand, the surrounding amino acid residues, and the DNA over time, typically on the nanosecond to microsecond timescale. Key parameters analyzed in such simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds between the ligand and the target.

While no specific MD simulations for this compound are published, studies on other fluoroquinolones have revealed the existence of multiple binding modes within the gyrase active site, a discovery that has significant implications for understanding drug action and resistance. nih.gov

Understanding Ligand-Induced Conformational Changes in Enzymes

The binding of a ligand to an enzyme is often not a simple lock-and-key mechanism but can induce significant conformational changes in the enzyme, a phenomenon known as "induced fit." MD simulations are particularly well-suited to study these changes. The binding of fluoroquinolones to the DNA gyrase-DNA complex stabilizes a cleaved state of the DNA, which is a crucial step in their mechanism of action. mdpi.com

MD simulations can visualize how the binding of a fluoroquinolone alters the shape and dynamics of the enzyme's active site. For instance, the binding event can cause loops or domains of the enzyme to close over the ligand, sequestering it from the solvent and enhancing binding affinity. These simulations can also shed light on how resistance mutations, often located in or near the binding pocket, can disrupt these induced conformational changes, thereby reducing the drug's effectiveness.

A study of fluoroquinolone precursors using MD simulations investigated the rotational freedom of certain substituent groups, highlighting the importance of conformational flexibility for these molecules. researchgate.net Such analyses for this compound would be invaluable in understanding how its specific substitution pattern might influence the conformational state of the DNA gyrase complex upon binding.

Applications and Future Research Directions

4-Chloro-5-fluoroquinoline as a Pivotal Synthetic Intermediate in Drug Discovery and Development

The quinoline (B57606) core is a "privileged scaffold" in drug discovery, and functionalized variants like this compound are key starting materials for creating new pharmaceutical agents. mdpi.comunisi.it The halogen atoms at the C4 and C5 positions provide reactive handles for synthetic chemists to introduce new functional groups and build molecular complexity.

Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents widely used to treat a variety of infections. ijbpas.com The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, is essential for their mechanism of action, which involves inhibiting bacterial DNA gyrase and topoisomerase IV. ekb.eg The development of new generations of fluoroquinolones aims to enhance efficacy, expand the spectrum of activity, and overcome growing bacterial resistance. nih.gov

Halogenated quinolines are critical intermediates in the synthesis of these antibiotics. For instance, the closely related compound 4-Chloro-6-fluoroquinoline (B35510) is a known intermediate in the production of ciprofloxacin (B1669076), a widely used fluoroquinolone antibiotic. arborpharmchem.comchemimpex.com The synthesis of the fluoroquinolone nucleus often begins with a substituted aniline (B41778), which undergoes cyclization reactions, such as the Gould-Jacobs reaction, to form the core bicyclic system. quimicaorganica.org A starting material like 3-chloro-4-fluoroaniline (B193440) can be reacted with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent modifications to introduce the necessary substituents at the N1 and C7 positions, ultimately yielding the target antibiotic. quimicaorganica.org The chlorine at the C4 position is crucial as it is typically displaced by a piperazine (B1678402) ring or other amine-containing heterocycle, a key pharmacophore for many potent fluoroquinolones. researchgate.net

Table 1: Examples of Prominent Fluoroquinolone Antibiotics This table showcases well-known fluoroquinolones, illustrating the types of advanced antibiotics that can be synthesized from halogenated quinoline precursors.

| Antibiotic | N1-Substituent | C7-Substituent |

| Ciprofloxacin | Cyclopropyl (B3062369) | Piperazin-1-yl |

| Norfloxacin | Ethyl | Piperazin-1-yl |

| Levofloxacin | (S)-(-)-2,3-Dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | 4-Methylpiperazin-1-yl |

| Moxifloxacin | Cyclopropyl | (4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl |

Building Block for Novel Heterocyclic Compounds with Diverse Bioactivities

The quinoline ring system is a foundational structure for a vast number of heterocyclic compounds with a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. mdpi.comnih.gov The presence of reactive halogen atoms, as in this compound, allows this scaffold to be elaborated into more complex fused or substituted heterocyclic systems.

Design and Synthesis of Quinolone Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, enhanced efficacy, or the ability to interact with multiple biological targets simultaneously. ekb.eg The fluoroquinolone scaffold is frequently used in this strategy due to its proven antibacterial activity and versatile synthetic handles.

Researchers have explored the synthesis of hybrid molecules that combine the fluoroquinolone core with a barbiturate (B1230296) moiety. ju.edu.jo In one such study, new fluoroquinolone-barbiturate hybrids were synthesized and characterized. researchgate.net The synthesis involved the reaction of a fluoroquinolone precursor, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate, with 1,3-dimethylbarbituric acid in a basic medium. researchgate.net This reaction resulted in the nucleophilic displacement of the chlorine atom on the quinoline ring by the barbiturate, yielding the hybrid compound. researchgate.net Another approach involved the cyclocondensation of a diamino-fluoroquinolone carboxylate with a substituted methylene (B1212753) barbituric acid to form a different type of fused hybrid. researchgate.netresearchgate.net These studies demonstrate the chemical feasibility of creating such conjugates.

Table 2: Example Synthesis of a Fluoroquinolone-Barbiturate Hybrid This table outlines the key reactants used in the synthesis of a quinoline-barbiturate conjugate as described in the literature. researchgate.net

| Fluoroquinolone Precursor | Heterocyclic Partner | Resulting Hybrid Type |

| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate | 1,3-Dimethylbarbituric acid | 7-[5-(1,3-dimethylbarbituric)]-quinoline hybrid |

Fluoroquinolone-Thiazolidinone Hybrids

Thiazolidinone is another heterocyclic ring system known to possess a range of biological activities, including antimicrobial effects. researchgate.net The creation of fluoroquinolone-thiazolidinone hybrids is a rational approach to developing new antimicrobial agents. A common synthetic route to these hybrids starts with a fluoroquinolone carboxylic acid, such as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net

The synthesis typically proceeds through several steps:

Conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride.

Reaction of the acid chloride with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide.

Condensation of the hydrazide with various substituted aldehydes to produce Schiff bases (hydrazones).

Cyclization of the Schiff bases with thioglycolic acid to form the final fluoroquinolone-thiazolidinone hybrids. researchgate.netresearchgate.net

This multi-step synthesis demonstrates a versatile method for linking the two pharmacophores.

Table 3: General Synthetic Pathway for Fluoroquinolone-Thiazolidinone Hybrids This table summarizes the key transformations in the synthesis of fluoroquinolone-thiazolidinone conjugates. researchgate.net

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Fluoroquinolone Carboxylic Acid | Thionyl Chloride | Acid Chloride |

| 2 | Acid Chloride | Hydrazine Hydrate | Hydrazide |

| 3 | Hydrazide | Aromatic Aldehyde | Schiff Base |

| 4 | Schiff Base | Thioglycolic Acid | Thiazolidinone Hybrid |

Development of Multi-Target Directed Ligands

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netarabjchem.org This has led to the rise of the Multi-Target Directed Ligand (MTDL) strategy, which aims to design single molecules that can modulate multiple biological targets simultaneously. researchgate.net This approach can offer improved therapeutic efficacy and reduce the potential for drug-drug interactions seen with combination therapies. researchgate.net

The quinoline scaffold is considered a privileged structure in the design of MTDLs due to its structural versatility and wide range of biological activities. unisi.itresearchgate.net By modifying the quinoline core, researchers have developed MTDLs for various diseases:

Anticancer Agents: Quinolone hybrids have been designed to simultaneously inhibit multiple targets crucial for cancer progression, such as DNA topoisomerases, protein kinases, and microtubules. researchgate.net

Alzheimer's Disease: In the context of Alzheimer's, quinoline-based MTDLs have been synthesized to concurrently inhibit acetylcholinesterase, modulate biometal homeostasis, and prevent the aggregation of beta-amyloid peptides. arabjchem.orgresearchgate.netacs.org

The development of MTDLs represents a significant future research direction. Starting with a versatile building block like this compound, medicinal chemists can envision creating novel MTDLs by strategically attaching other pharmacophores to address the complex pathologies of various diseases.

Strategies for Mitigating Antimicrobial Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and more effective antibacterial agents. Fluoroquinolones, a major class of antibiotics, have been a primary focus of such research, with efforts directed at overcoming resistance mechanisms.

Rational Design of Next-Generation Fluoroquinolones with Improved Resistance Profiles

The core strategy in overcoming fluoroquinolone resistance lies in the rational design of new derivatives that can evade or inhibit bacterial resistance mechanisms. nih.gov Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. rsc.orgnih.gov Resistance often arises from mutations in the genes encoding these enzymes, which reduces the binding affinity of the drug. rsc.org

The chemical structure of this compound provides a versatile platform for creating next-generation fluoroquinolones. The general structure of fluoroquinolones features a bicyclic core with several positions amenable to modification to alter the drug's pharmacodynamic and pharmacokinetic properties. nih.govrsc.org Key positions for modification include:

N-1 position: Substituents at this position, such as a cyclopropyl group, can influence antibacterial potency. mtu.edu.iq

C-7 position: The introduction of various nitrogen-containing heterocyclic moieties at this position is a common strategy to enhance the spectrum of activity. ukessays.com

C-8 position: Modifications at this position, for instance with a methoxy (B1213986) group, can improve activity against certain resistant Gram-positive bacteria. mtu.edu.iq

The presence of a chlorine atom at the C-4 position and a fluorine atom at the C-5 position in this compound are significant. The 4-chloro group serves as a reactive site, often substituted in synthetic pathways to introduce other functional groups. The fluorine atom, a hallmark of fluoroquinolones, is known to significantly increase the potency of these compounds. ukessays.com

Future research could systematically utilize this compound as a starting material. By introducing a variety of substituents at the C-4 position and further modifying the quinoline ring, novel fluoroquinolone candidates could be synthesized. These new derivatives would then be screened for their ability to inhibit mutated topoisomerases and to circumvent other resistance mechanisms like efflux pumps. The goal is to develop compounds that maintain high potency against both wild-type and resistant bacterial strains. nih.govrsc.org

Exploration of Combination Therapies Involving Quinolone Derivatives

An alternative strategy to combat antimicrobial resistance is the use of combination therapies. mdpi.com This approach involves co-administering an antibiotic with an adjuvant that can overcome a specific resistance mechanism. frontiersin.org For fluoroquinolones, this could involve combination with:

Efflux Pump Inhibitors (EPIs): Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. mdpi.comfrontiersin.org An EPI would block these pumps, thereby increasing the intracellular concentration of the fluoroquinolone and restoring its efficacy.

β-Lactamase Inhibitors: In cases where fluoroquinolones are part of a broader combination regimen with β-lactam antibiotics, inhibitors of β-lactamase enzymes can prevent the degradation of the β-lactam component. frontiersin.org

While no studies have specifically reported the use of this compound in combination therapies, its derivatives could be prime candidates for such approaches. A rationally designed fluoroquinolone derived from this scaffold could be paired with a newly discovered EPI to tackle multidrug-resistant infections. The development of hybrid molecules, where a fluoroquinolone moiety is covalently linked to another pharmacophore, is another promising avenue. nih.govnih.gov Such hybrids could possess dual mechanisms of action, making it more difficult for bacteria to develop resistance. nih.gov Future research should explore the synthesis of such hybrids starting from the this compound template and evaluate their synergistic effects in combination with other antibacterial agents.

Expanding Therapeutic Applications Beyond Antibacterials

The quinoline scaffold is not limited to antibacterial activity; its derivatives have shown promise in a variety of other therapeutic areas. rsc.org The structural features of this compound make it a valuable starting point for the development of novel agents in oncology, virology, and for treating inflammatory conditions.

Role in Oncological Research

The search for more effective and less toxic anticancer drugs is a continuous effort in medicinal chemistry. Interestingly, some fluoroquinolones have demonstrated cytotoxic activity against various cancer cell lines. rsc.orgmdpi.com The proposed mechanism for this anticancer effect often involves the inhibition of human topoisomerase II, an enzyme that is structurally related to bacterial DNA gyrase. rsc.orgnih.gov By stabilizing the enzyme-DNA complex, these compounds can induce DNA damage and trigger apoptosis in cancer cells. mdpi.com

The structural framework of this compound can be systematically modified to optimize its anticancer potential while minimizing toxicity to healthy cells. Research in this area has shown that specific substitutions on the quinolone ring can enhance antiproliferative activity. rsc.org For example, the design of hybrid molecules that combine a fluoroquinolone core with other known anticancer pharmacophores has yielded promising results. mdpi.com

Future oncological research involving this compound could focus on:

Synthesizing a library of derivatives and screening them against a panel of human cancer cell lines.

Investigating the mechanism of action of the most potent compounds, including their effects on topoisomerase II and other cancer-related targets like kinases. rsc.org

Developing metal complexes of these quinoline derivatives, as some metal-based drugs have shown significant anticancer activity. mdpi.com

Prospects in Antiviral Chemotherapy

Quinolone derivatives have also been investigated for their potential as antiviral agents. rsc.orgnih.gov Some fluoroquinolones have shown activity against a range of viruses, including herpes simplex virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV). nih.gov The proposed antiviral mechanisms include the inhibition of viral enzymes such as topoisomerases and helicases, which are essential for viral replication. nih.govresearchgate.net

Given that 4-Chloro-6-fluoroquinoline, a structurally similar compound, is utilized as an intermediate in the synthesis of antiviral agents, it is plausible that this compound could serve a similar purpose. chemimpex.com The development of novel antiviral drugs from this scaffold would involve synthesizing derivatives and testing their efficacy in viral replication assays. For instance, researchers have successfully created quinolone derivatives that act as HIV-1 integrase inhibitors. rsc.org This suggests that by applying similar design strategies to this compound, novel antiviral candidates could be discovered.

Development as Anti-inflammatory and Immunomodulatory Agents

Beyond their direct antimicrobial and cytotoxic effects, fluoroquinolones have been shown to possess immunomodulatory and anti-inflammatory properties. nih.govnih.govresearchgate.net These effects are not fully understood but are thought to involve the modulation of cytokine production and the inhibition of enzymes like phosphodiesterase. nih.govsvelic.se For example, some fluoroquinolones can suppress the production of pro-inflammatory cytokines such as TNF-α and certain interleukins, while promoting anti-inflammatory cytokines. mtu.edu.iqresearchgate.net